Acetylaszonalenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

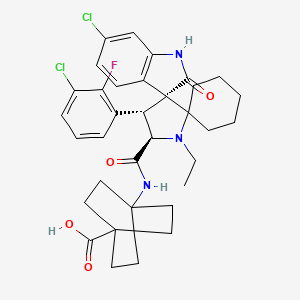

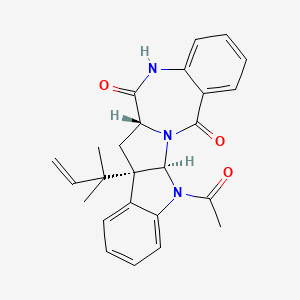

La Acetilaszonalenina es un derivado de indol prenilado y un metabolito fúngico. Es conocido por su actividad biológica como antagonista del receptor de neuroquinina-1. Este compuesto es producido por varios hongos, incluyendo especies de Aspergillus y Neosartorya .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La biosíntesis de la acetilaszonalenina implica varias enzimas clave. La sintetasa de péptidos no ribosómicos AnaPS, la preniltransferasa AnaPT y la acetiltransferasa AnaAT son cruciales para su formación. AnaPT cataliza la C3-prenilación de ®-benzodiazepindiona, mientras que AnaAT cataliza la acetilación de aszonalenina en la posición N1 de la porción de indolina .

Métodos de producción industrial: La producción industrial de acetilaszonalenina normalmente implica el cultivo de los hongos productores, como Neosartorya fischeri, en condiciones controladas. La temperatura óptima para el crecimiento está entre 26 y 45°C. Los metabolitos se aíslan y purifican luego usando técnicas como la cromatografía líquida de alta resolución y la cromatografía en columna de gel de sílice .

Análisis De Reacciones Químicas

Tipos de reacciones: La acetilaszonalenina experimenta diversas reacciones químicas, incluyendo la acetilación y la prenilación. La acetilación ocurre en la posición N1 de la porción de indolina, mientras que la prenilación ocurre en la posición C3 del anillo de indolina .

Reactivos y condiciones comunes:

Acetilación: La acetil coenzima A se utiliza como donador de acetilo en presencia de la enzima AnaAT.

Prenilación: El difosfato de dimetilalilo se utiliza como donador de prenilo en presencia de la enzima AnaPT.

Productos principales: Los productos principales formados a partir de estas reacciones son aszonalenina y acetilaszonalenina .

Aplicaciones Científicas De Investigación

La acetilaszonalenina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las reacciones de prenilación y acetilación.

Biología: Sirve como antagonista del receptor de neuroquinina-1, lo que la hace útil para estudiar las vías relacionadas con la neuroquinina.

Medicina: Se está explorando su potencial como agente terapéutico para afecciones que involucran receptores de neuroquinina-1.

Industria: Se utiliza en la producción de varios metabolitos fúngicos con actividades biológicas

Mecanismo De Acción

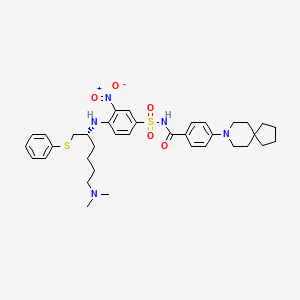

La acetilaszonalenina ejerce sus efectos antagonizando el receptor de neuroquinina-1. Este receptor participa en varios procesos fisiológicos, incluida la percepción del dolor y la inflamación. Al inhibir la unión de la sustancia P al receptor de neuroquinina-1, la acetilaszonalenina puede modular estos procesos .

Compuestos similares:

- Roquefortina C

- Glandicolina

- Meleagrina

- Neoxalina

Comparación: La acetilaszonalenina es única debido a sus patrones específicos de prenilación y acetilación. Si bien otros compuestos como la roquefortina C y la meleagrina también experimentan prenilación, las posiciones específicas y los tipos de modificaciones difieren, lo que lleva a actividades biológicas distintas .

Comparación Con Compuestos Similares

- Roquefortine C

- Glandicoline

- Meleagrin

- Neoxaline

Comparison: Acetylaszonalenin is unique due to its specific prenylation and acetylation patterns. While other compounds like roquefortine C and meleagrin also undergo prenylation, the specific positions and types of modifications differ, leading to distinct biological activities .

Propiedades

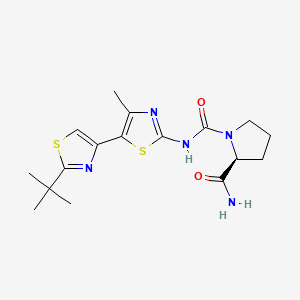

IUPAC Name |

(2S,10S,12R)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNJQKDZOVFCAQ-XRODADMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@](C[C@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42230-55-7 |

Source

|

| Record name | Acetylaszonalenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042230557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYLASZONALENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0Z5D1T6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one](/img/structure/B605057.png)

![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)